chemical and physical properties of 3-pyridineethanol 3-methanesulfonate
chemical and physical properties of 3-pyridineethanol 3-methanesulfonate
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Pyridineethanol 3-Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridineethanol 3-methanesulfonate is a molecule of interest in medicinal chemistry and drug development, often synthesized as an intermediate for more complex active pharmaceutical ingredients (APIs). The methanesulfonate (mesylate) group is a common leaving group in nucleophilic substitution reactions, making this compound a potentially valuable building block. A thorough understanding of its chemical and physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-pyridineethanol 3-methanesulfonate, the experimental methodologies for their determination, and the rationale behind these analytical choices. In the context of drug development, a deep understanding of a molecule's properties can significantly improve the chances of developing a safe and effective drug product.[1][2]
Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for predicting its behavior.
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Molecular Formula: C₈H₁₁NO₃S
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Molecular Weight: 201.24 g/mol [3]
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IUPAC Name: 2-(pyridin-3-yl)ethyl methanesulfonate
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Synonyms: Methanesulfonate-2-pyridineethanol ester[3]
Below is a representation of the chemical structure of 3-pyridineethanol 3-methanesulfonate.
Caption: Chemical structure of 3-pyridineethanol 3-methanesulfonate.
Predicted Physicochemical Properties
While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its constituent parts: the pyridine ring and the methanesulfonate ester.
| Property | Predicted Value/Characteristic | Rationale |
| Physical Form | Likely a solid at room temperature. | The presence of the polar sulfonate group and the pyridine ring can lead to significant intermolecular interactions, favoring a solid state. |
| Melting Point | Moderately high. | Similar to other small molecule salts and esters used in pharmaceuticals. |
| Boiling Point | High, likely with decomposition. | The methanesulfonate group may not be stable at high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents. Moderate to good solubility in water is expected due to the polar pyridine nitrogen and the sulfonate group. | The polarity of the molecule will govern its solubility profile. |
| pKa | The pyridine nitrogen is basic, with an expected pKa around 4-5. | This is characteristic of the pyridine functional group. |
Experimental Protocols for Characterization
A systematic approach to characterizing a new or sparsely studied compound is crucial.[4] The following protocols outline the key experiments for determining the physicochemical properties of 3-pyridineethanol 3-methanesulfonate.
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
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Sample Preparation: A small amount of the dried, crystalline 3-pyridineethanol 3-methanesulfonate is placed in a capillary tube.
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Instrumentation: A calibrated melting point apparatus is used.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min).
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Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Assessment
Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation options.[4]
Methodology:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).
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Equilibrium Solubility: An excess amount of the compound is added to a known volume of the solvent in a vial.
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Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Analysis
Rationale: Spectroscopic methods provide detailed information about the molecular structure and are essential for confirming the identity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the pyridine ring protons, the two methylene groups (-CH₂-CH₂-), and the methyl group of the methanesulfonate.
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¹³C NMR: Will show signals for each unique carbon atom in the molecule.
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Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
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Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.24. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Infrared (IR) Spectroscopy:
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Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Characteristic Peaks:
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Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group.
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C-N stretching vibrations from the pyridine ring.
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C-H stretching and bending vibrations.
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Chromatographic Purity
Rationale: Assessing the purity of the compound is crucial for its use in further research and development. HPLC is a standard method for this purpose.
Methodology:
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Column: A reverse-phase C18 column is typically a good starting point.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
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Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) is appropriate.
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Analysis: The sample is dissolved in a suitable solvent and injected. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For more sensitive detection of potential genotoxic impurities like alkyl methanesulfonates, GC-MS methods may be employed.[5][6]
Safety and Handling
While specific toxicity data for 3-pyridineethanol 3-methanesulfonate is not available, it should be handled with the standard precautions for laboratory chemicals. Methanesulfonate esters can be alkylating agents and should be treated as potentially hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
A thorough characterization of the is essential for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to ensure the identity, purity, and suitability of this compound for its intended use. This systematic approach to physicochemical profiling is a cornerstone of modern pharmaceutical science, enabling informed decisions and accelerating the development of new medicines.[7]
References
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Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. [Link]
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Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456. [Link]
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ResearchGate. (2026). Characterization of Small-Molecule Compounds. [Link]
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Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]
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Varma, M. V. S., et al. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. Journal of Medicinal Chemistry, 65(20), 13495-13508. [Link]
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Ramesh, G., & Kumar, K. S. (2014). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-240. [Link]
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Reddy, B. C., & Kumar, A. (2013). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-6. [Link]
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